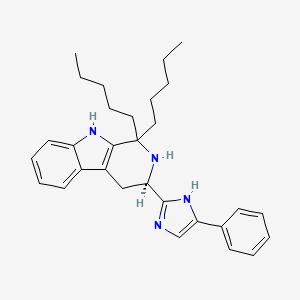

1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1,1-dipentyl-3-(4-phenyl-1H-imidazol-2-yl)-, (3R)-

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of BN-81,674 involves multiple steps, starting with the formation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.

Introduction of Functional Groups: Functional groups such as phenyl and imidazolyl are introduced through substitution reactions.

Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.

Analyse Des Réactions Chimiques

BN-81,674 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds within the pyridoindole family. For instance, derivatives of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indoles have demonstrated significant antiproliferative effects against various cancer cell lines. Compounds with specific substituents exhibited IC50 values indicating strong activity against lung cancer cells (A549) and other tumor types .

Modulators of Protein Kinases

The malfunctioning of protein kinases is implicated in numerous diseases, including cancer. Compounds derived from the pyridoindole scaffold have been investigated as potential inhibitors of specific kinases involved in oncogenesis. For example, studies have shown that certain derivatives can effectively inhibit tyrosine kinases .

Cystic Fibrosis Treatment

A class of spiro[piperidine-4,1'-pyrido[3,4-b]indoles] has been identified as co-potentiators that enhance the function of cystic fibrosis transmembrane conductance regulator (CFTR) mutants. These compounds act synergistically with existing CFTR modulators to restore chloride channel activity .

Case Studies

Several case studies illustrate the therapeutic potential of pyridoindole derivatives:

- Antitumor Activity : A series of synthesized 2,3,4,5-tetrahydro derivatives were tested against multiple cancer cell lines. The most potent compound exhibited an IC50 less than 30 µM against A549 cells, demonstrating promising anticancer activity .

- CFTR Modulation : Structure-activity relationship studies on spiro[piperidine-4,1’-pyrido[3,4-b]indoles] revealed that specific substitutions significantly enhanced their efficacy as CFTR potentiators. One analog showed an EC50 value of approximately 600 nM .

Mécanisme D'action

BN-81,674 exerts its effects by acting as an antagonist of somatostatin receptor 3 (SSTR3). The compound binds to the receptor, inhibiting its activity and modulating downstream signaling pathways. This mechanism is particularly relevant in the context of endocrine and neuroendocrine tumors, where somatostatin receptors play a crucial role .

Comparaison Avec Des Composés Similaires

BN-81,674 can be compared with other similar compounds, such as:

BN-81,644: Another synthetic organic compound with similar bioactive properties.

BIM-23244: A compound with different pharmacokinetic and receptor properties.

SOM-230: Known for its effectiveness in various clinical situations

BN-81,674 stands out due to its specific antagonistic activity towards somatostatin receptor 3, making it a unique candidate for therapeutic applications in endocrine and neuroendocrine disorders.

Activité Biologique

1H-Pyrido(3,4-b)indole derivatives have gained attention in medicinal chemistry due to their diverse biological activities. The specific compound 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1,1-dipentyl-3-(4-phenyl-1H-imidazol-2-yl)-, (3R)- is a notable example that has been explored for its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its synthesis, structure-activity relationships (SAR), and various biological assays.

Synthesis and Structural Characteristics

The synthesis of 1H-Pyrido(3,4-b)indole derivatives typically involves multi-step chemical reactions that allow for the introduction of various substituents. For instance, the synthesis can be achieved through classical methods such as the Pictet–Spengler reaction involving tryptamines and piperidinones. The structural framework of the compound includes a pyridoindole core that is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of pyrido(3,4-b)indole exhibit significant antimicrobial properties. For example, certain derivatives have shown potent activity against various fungi and bacteria. In a study evaluating the fungicidal activity of related compounds, it was found that modifications to the indole structure significantly influenced efficacy against pathogens like Fusarium oxysporum and Rhizoctonia solani .

Cystic Fibrosis Modulation

One of the most promising applications of pyrido(3,4-b)indoles is in the modulation of cystic fibrosis transmembrane conductance regulator (CFTR) function. Compounds within this class have been identified as co-potentiators that enhance CFTR activity in cells expressing specific mutations associated with cystic fibrosis. A notable study demonstrated that certain analogs could activate CFTR with an EC50 value in the sub-micromolar range, indicating strong potential for therapeutic development .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties associated with pyrido(3,4-b)indoles. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis. This effect is hypothesized to be mediated through modulation of signaling pathways involved in cell survival .

Structure-Activity Relationship (SAR)

The biological activity of 1H-Pyrido(3,4-b)indole derivatives is closely linked to their structural features. Key findings include:

- Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl or imidazole rings can significantly alter potency and selectivity against biological targets.

- Tetrahydro Indole Core : The tetrahydro configuration is essential for maintaining the conformational flexibility necessary for receptor binding.

A detailed SAR analysis from various studies indicates that specific substitutions can lead to enhanced biological profiles. For instance:

| Compound | Substituent | Activity (EC50) | Reference |

|---|---|---|---|

| Compound A | 6’-methoxyindole | ~600 nM | |

| Compound B | 4-trifluoromethylphenyl | High fungicidal activity | |

| Compound C | N-pentyl group | Neuroprotective effects |

Case Study 1: Cystic Fibrosis Potentiation

In a controlled experiment involving cell lines with CFTR mutations, compounds derived from the pyrido(3,4-b)indole scaffold were tested for their ability to restore chloride ion transport. Results showed significant improvement in ion transport when treated with selected compounds compared to controls .

Case Study 2: Antimicrobial Efficacy

A series of pyrido(3,4-b)indole derivatives were evaluated against a panel of microbial strains. The study highlighted that certain structural modifications led to increased antifungal potency against C. gloeosporioides and P. nicotianae, showcasing the potential for agricultural applications .

Propriétés

Numéro CAS |

252278-73-2 |

|---|---|

Formule moléculaire |

C30H38N4 |

Poids moléculaire |

454.6 g/mol |

Nom IUPAC |

(3R)-1,1-dipentyl-3-(5-phenyl-1H-imidazol-2-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indole |

InChI |

InChI=1S/C30H38N4/c1-3-5-12-18-30(19-13-6-4-2)28-24(23-16-10-11-17-25(23)32-28)20-26(34-30)29-31-21-27(33-29)22-14-8-7-9-15-22/h7-11,14-17,21,26,32,34H,3-6,12-13,18-20H2,1-2H3,(H,31,33)/t26-/m1/s1 |

Clé InChI |

DGSMSHNIDMODOQ-AREMUKBSSA-N |

SMILES |

CCCCCC1(C2=C(CC(N1)C3=NC=C(N3)C4=CC=CC=C4)C5=CC=CC=C5N2)CCCCC |

SMILES isomérique |

CCCCCC1(C2=C(C[C@@H](N1)C3=NC=C(N3)C4=CC=CC=C4)C5=CC=CC=C5N2)CCCCC |

SMILES canonique |

CCCCCC1(C2=C(CC(N1)C3=NC=C(N3)C4=CC=CC=C4)C5=CC=CC=C5N2)CCCCC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1,1-dipentyl-3-(4-phenyl-1H-imidazol-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline BN 81674 BN-81674 BN81674 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.